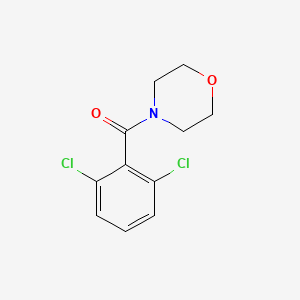![molecular formula C18H17N3O2 B5552977 2-{4-[(4-methoxyphenyl)amino]-6-methyl-2-pyrimidinyl}phenol](/img/structure/B5552977.png)
2-{4-[(4-methoxyphenyl)amino]-6-methyl-2-pyrimidinyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"2-{4-[(4-methoxyphenyl)amino]-6-methyl-2-pyrimidinyl}phenol" is a compound synthesized via Schiff bases reduction route and has been the subject of various studies due to its interesting chemical and physical properties. This compound is part of a broader family of compounds known for their potential in synthesizing azo dyes and dithiocarbamate, as well as exhibiting interesting molecular structures and interactions (Ajibade & Andrew, 2021).
Synthesis Analysis
The synthesis of this compound and its related structures often involves Schiff bases reduction. Specifically, the molecular structures of this compound have been synthesized and reported, showcasing the presence of asymmetric units and interactions such as hydrogen bonding (Ajibade & Andrew, 2021).
Molecular Structure Analysis
The molecular structure of "2-{4-[(4-methoxyphenyl)amino]-6-methyl-2-pyrimidinyl}phenol" and its derivatives exhibit features like intermolecular hydrogen bonding and secondary intermolecular interactions. These interactions stabilize the molecular structure and are crucial in determining the compound's properties (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
This compound is involved in the formation of PhIP in mixtures of phenylalanine, creatinine, and other compounds, where its behavior as a carbonyl or free radical scavenger is influenced by its structure (Hidalgo, Navarro, & Zamora, 2018). Additionally, pyridopyrimidinones, a class of compounds including derivatives of this molecule, display significant antioxidant properties, indicating the chemical reactivity of these structures (La Motta et al., 2007).
Physical Properties Analysis
The physical properties, such as crystal structure and vibrational frequencies, of this compound and its derivatives have been extensively studied. The compound's geometry in the ground state has been characterized using methods like density functional theory, revealing important details about its physical nature (Alaşalvar et al., 2014).
Chemical Properties Analysis
The compound's chemical properties, particularly its role in the formation of other compounds and its reaction behavior, have been a subject of research. Its participation in reactions leading to the formation of PhIP and its properties as a scavenger have been highlighted in studies (Hidalgo, Navarro, & Zamora, 2018). Additionally, its antioxidative properties are significant, as shown in the study of pyridopyrimidinones (La Motta et al., 2007).
科学的研究の応用
Aldose Reductase Inhibition and Antioxidant Activity
The compound and its derivatives, specifically pyrido[1,2-a]pyrimidin-4-one derivatives, have been studied for their aldose reductase inhibitory activity and antioxidant properties. These compounds exhibit activity in the micromolar/submicromolar range, with certain structural modifications enhancing inhibitory potency. Their significant antioxidant properties are especially pronounced in catechol derivatives, suggesting potential applications in managing oxidative stress-related disorders (C. La Motta et al., 2007).
Anticancer Potential
Research has been conducted to evaluate the anticancer activity of similar compounds, particularly in the context of breast cancer cells. For instance, the compound 2-methoxy-4-((4-methoxyphenilimino)methyl)-phenol, a Schiff base synthesized from vanillin and p-anisidine, has been tested against T47D breast cancer cells. Although it showed weak activity, this opens a pathway for further exploration of related compounds in cancer research (L. Sukria et al., 2020).
Interaction with Zinc Complexes
The spin interaction of zinc complexes involving similar compounds has been studied, revealing insights into the molecular behavior of these compounds when interacting with metals. This research provides valuable information for applications in fields like material science and coordination chemistry (M. Orio et al., 2010).
Anti-corrosive Properties
Studies have also explored the anti-corrosive characteristics of derivatives of these compounds, particularly in the context of protecting metals like steel in acidic environments. The findings suggest potential applications in industrial settings where corrosion resistance is crucial (Sanjoy Satpati et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-11-17(20-13-7-9-14(23-2)10-8-13)21-18(19-12)15-5-3-4-6-16(15)22/h3-11,22H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOYGPRHMUTZTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-methoxyphenyl)-N-[3-(2-pyridinyl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5552899.png)

![N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5552902.png)
![2-amino-N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5552921.png)
![N-cyclopropyl-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5552926.png)
![1-{[2-ethoxy-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine](/img/structure/B5552940.png)
![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B5552944.png)
![3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B5552951.png)

![5-butyl-4-ethyl-2-{2-oxo-2-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5552971.png)

![N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}propanamide](/img/structure/B5552989.png)
![1-[3-(1,3-benzodioxol-5-yl)propanoyl]-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5552990.png)
![methyl 4-[4-(4-methylphenyl)-2-thioxo-3,6-dihydro-1,3,5-triazin-1(2H)-yl]benzoate](/img/structure/B5553012.png)